molecular formula C13H19FN2O B3017416 (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 626209-54-9

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No.: B3017416
CAS No.: 626209-54-9
M. Wt: 238.306
InChI Key: ZVEFYZVIDLTNKH-UHFFFAOYSA-N
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Description

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine is an organic compound that features a fluorinated benzyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the reaction of 2-fluorobenzyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-fluorobenzaldehyde, while reduction can produce 2-fluorobenzyl alcohol .

Scientific Research Applications

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The fluorinated benzyl group can enhance binding affinity to certain enzymes or receptors, while the morpholine ring can modulate the compound’s solubility and stability. These interactions can influence various biochemical pathways, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzyl chloride
  • 2-Fluorobenzyl alcohol
  • 2-Fluorobenzoyl chloride

Uniqueness

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine is unique due to the combination of a fluorinated benzyl group and a morpholine ring. This structure provides a balance of reactivity and stability, making it versatile for various applications. The presence of fluorine can enhance the compound’s metabolic stability and binding affinity, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-morpholin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-13-4-2-1-3-12(13)11-15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEFYZVIDLTNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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